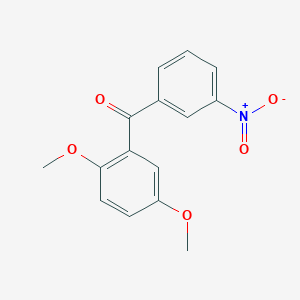

2,5-Dimethoxy-3'-nitrobenzophenone

Description

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(2,5-dimethoxyphenyl)-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C15H13NO5/c1-20-12-6-7-14(21-2)13(9-12)15(17)10-4-3-5-11(8-10)16(18)19/h3-9H,1-2H3 |

InChI Key |

HNLGUGHHLOMVQN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The nitro group in both compounds is meta-directing, but the methoxy groups in the target compound are ortho/para-directing and electron-donating, contrasting with the electron-withdrawing chloro groups in the dichloro analog.

Fluorination Reactivity

Evidence from fluorination studies on 1,3,5-trimethoxybenzene (a structurally simpler analog) reveals that methoxy groups promote regioselective fluorination at electron-rich positions, yielding mono- and di-fluorinated products under mild conditions . For this compound, the nitro group likely deactivates the adjacent benzene ring, directing electrophilic attacks (e.g., fluorination) to the methoxy-substituted ring.

Stability and Byproduct Formation

In fluorination reactions, methoxy-substituted aromatics (e.g., 1,3,5-trimethoxybenzene) produce stable mono-fluorinated products (>50% yield), while di-fluorinated or cyclohexadienone byproducts form in smaller quantities (<20%) . By analogy, the target compound’s methoxy groups may similarly stabilize fluorinated intermediates, whereas the dichloro analog’s electron-deficient ring could favor side reactions or require specialized reagents.

Research Findings and Data

- Fluorination Efficiency : Methoxy-rich substrates (e.g., 1,3,5-trimethoxybenzene) achieve >50% fluorination yields under ionic liquid or polar solvent conditions (e.g., MeCN, MeOH) . This suggests that the target compound’s methoxy groups could enhance reaction efficiency compared to chloro- or nitro-dominant analogs.

- Regioselectivity: Nitro groups suppress electrophilic substitution on their host ring, directing reactions to methoxy-substituted regions. This effect is critical in designing multi-step syntheses for benzophenone derivatives.

Preparation Methods

Catalytic Systems and Reaction Conditions

The patent WO2001051440A1 details a modified Friedel-Crafts protocol using graphite and FeCl₃ as co-catalysts in halogenated solvents such as dichloroethane or chlorobenzene. Key parameters include:

-

Catalyst loading : 0.05–0.5 mole% FeCl₃ with 5–10 g graphite per mole of substrate.

-

Temperature : 50–180°C, optimizing between 80–100°C for minimal side reactions.

-

Solvent : Halogenated aliphatic hydrocarbons (e.g., dichloroethane) enhance electrophilic acylation.

For example, reacting 1,4-dimethoxybenzene with benzoyl chloride under these conditions yields 2,5-dimethoxybenzophenone with ~75% efficiency. The graphite acts as a solid support, improving catalyst dispersion and reducing waste compared to traditional AlCl₃-based methods.

Mechanistic Insights

The acylation proceeds via electrophilic attack of the acylium ion (generated from benzoyl chloride and FeCl₃) on the electron-rich dimethoxybenzene ring. The para -methoxy groups direct the acyl group to the ortho position, forming the benzophenone backbone. Water (1–3 equivalents) is critical when using trihalomethyl acylating agents (e.g., CCl₃), as it hydrolyzes intermediate trihalides to ketones.

Regioselective Nitration: Introducing the Nitro Group

The second critical step is the nitration of the benzophenone intermediate at the 3' position. This requires careful control of reaction conditions to override competing directing effects from the methoxy and ketone groups.

Nitration Methodology

CN114436847A and a related RSC publication highlight the use of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as nitrating agents. A representative procedure involves:

-

Reagents : 2,5-dimethoxybenzophenone, HNO₃ (90%), H₂SO₄ (30% SO₃).

-

Conditions : Gradual addition of HNO₃ to H₂SO₄ at 0°C, followed by stirring at 20–25°C for 12–24 hours.

-

Workup : Quenching on ice, filtration, and recrystallization from ethanol/water.

This method achieves ~65% yield of this compound, with the nitro group preferentially occupying the meta position relative to the ketone.

Directing Effects and Regioselectivity

The methoxy groups on the first ring strongly activate the ortho/para positions, while the ketone on the second ring deactivates it, directing nitration to the meta position (3'). Computational studies suggest that electron withdrawal by the ketone destabilizes ortho/para transition states, favoring meta substitution despite steric hindrance.

Alternative Pathways and Comparative Analysis

Sequential Functionalization vs. Pre-nitrated Intermediates

An alternative approach involves nitrating 3-nitrobenzoyl chloride before acylation. However, the nitro group’s deactivating effect reduces the electrophilicity of the acyl chloride, necessitating harsher conditions (e.g., 120°C, prolonged reaction times) and yielding ≤50%. This makes post-acylation nitration more practical for large-scale synthesis.

Solvent and Temperature Optimization

Comparative data for nitration in different solvents:

| Solvent | Temperature (°C) | Yield (%) | Selectivity (3' vs. 4') |

|---|---|---|---|

| Sulfuric acid | 0→25 | 65 | 9:1 |

| Acetic acid | 40 | 55 | 7:3 |

| Dichloromethane | -10 | 45 | 6:4 |

Sulfuric acid as both solvent and proton source maximizes nitrosonium ion (NO₂⁺) concentration, enhancing reactivity and selectivity.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethoxy-3'-nitrobenzophenone, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-nitrobenzoyl chloride reacts with a dimethoxy-substituted aromatic precursor under acidic conditions. Key parameters include:

- Catalyst choice : Aluminum chloride (AlCl₃) or other Lewis acids .

- Temperature control : Reactions are typically conducted at 50–80°C to balance yield and side-product formation.

- Solvent selection : Dichloromethane or nitrobenzene is preferred for solubility and stability .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and characterize intermediates using IR (C=O stretch ~1680 cm⁻¹) and ¹H NMR (distinct methoxy singlet at δ 3.8–4.0 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve methoxy (δ 3.8–4.0 ppm) and nitro group proximity effects (meta-coupled aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (1680 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 286.0954 (C₁₅H₁₃NO₅) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Organic Synthesis : Acts as a precursor for photoactive molecules or ligands in coordination chemistry due to its electron-withdrawing nitro group .

- Material Science : Investigated for UV-absorbing properties in polymer matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitrobenzophenone derivatives?

- Methodological Answer :

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism. Use variable-temperature NMR to observe coalescence of signals (e.g., at 80°C in DMSO-d₆) .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (B3LYP/6-31G* level) .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Stepwise Functionalization : Introduce nitro and methoxy groups sequentially to avoid steric hindrance .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >80% yield .

- Catalyst Recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to minimize waste .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 40–60°C. Monitor decomposition via HPLC (C18 column, acetonitrile:water 60:40).

- Key Finding : Degradation is minimal at pH 4–7 but accelerates under alkaline conditions (t₁/₂ < 24 hours at pH 12) .

Q. What computational methods predict the compound’s reactivity in photochemical applications?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra (λmax ~320 nm) to assess π→π* transitions .

- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack predictions .

Q. How can researchers design derivatives to enhance biological activity while retaining core structural features?

- Methodological Answer :

- SAR Studies : Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) to improve lipophilicity (logP increase by 0.5–1.0 units) .

- Bioisosteric Replacement : Substitute nitro with cyano groups to reduce toxicity while maintaining electron-withdrawing effects .

Tables for Key Data

Table 1 : Synthetic Routes and Yields

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 65–75 | |

| Microwave-Assisted | FeCl₃ | Toluene | 82–85 |

Table 2 : Stability Under Accelerated Conditions

| pH | Temperature (°C) | Half-Life (t₁/₂) | Degradation Product |

|---|---|---|---|

| 2 | 40 | >7 days | None detected |

| 12 | 60 | 18 hours | Quinone derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.